Isopentyl caprylamide

Description

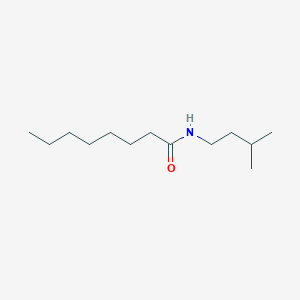

Isopentyl caprylamide (IUPAC name: N-(3-methylbutyl)octanamide) is a synthetic amide derivative characterized by an isopentyl (3-methylbutyl) group attached to the nitrogen of caprylic acid (octanoic acid). Similar compounds, such as isopentyl acetate (banana oil) and other alkylamides, are known for their roles in fragrance and material science .

Properties

CAS No. |

546098-90-2 |

|---|---|

Molecular Formula |

C13H27NO |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(3-methylbutyl)octanamide |

InChI |

InChI=1S/C13H27NO/c1-4-5-6-7-8-9-13(15)14-11-10-12(2)3/h12H,4-11H2,1-3H3,(H,14,15) |

InChI Key |

REQCSZJUXVVNII-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NCCC(C)C |

Canonical SMILES |

CCCCCCCC(=O)NCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares isopentyl caprylamide with analogous compounds based on molecular properties, solubility, and applications inferred from the evidence:

2.1. Isopentyl Acetate (Isoamyl Acetate)

- Molecular Formula: C₇H₁₄O₂ vs. C₁₃H₂₇NO (this compound).

- Key Differences: Functional Group: Isopentyl acetate is an ester (acetate group), whereas this compound is an amide (caprylamide group). Polarity: Amides generally exhibit higher polarity due to hydrogen bonding (caprylamide: TPSA ~40.46 Ų ), compared to esters (TPSA ~35-40 Ų). Applications: Isopentyl acetate is widely used in food flavoring (e.g., banana, pear notes) , while amides like caprylamide may serve as surfactants or stabilizers.

2.2. Alkylamides (e.g., Octanamide Derivatives)

- Example : N-ethyloctanamide.

- Structural Comparison :

- Alkyl Chain : Both share the octanamide backbone, but this compound’s branched isopentyl group enhances steric hindrance compared to linear alkyl substituents.

- Solubility : Branched alkylamides typically show lower aqueous solubility (e.g., log S = -2.99 for similar boronic acids ) compared to linear analogs.

2.3. Phosphonothioate Derivatives

- Example: Isopentyl S-2-diethylaminoethyl ethylphosphonothiolate .

- Key Differences: Reactivity: Phosphonothioates are more reactive due to the phosphorus-sulfur bond, whereas caprylamides are thermally stable. Applications: Phosphonothioates are often used in agrochemicals or pharmaceuticals , while caprylamides may focus on industrial applications.

Data Tables: Comparative Properties

*Estimated based on structural analogs in the evidence.

Research Findings and Limitations

- Toxicity : Branched alkylamides may exhibit lower BBB permeability (e.g., similar compounds show BBB permeability = “Yes” ), but specific toxicological data are unavailable.

- Industrial Relevance : The compound’s high GI absorption and moderate log Po/w (~2.15) suggest utility in lipid-based formulations .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct studies on this compound. Key inferences are drawn from:

- Structural analogs (e.g., boronic acids, phosphonothioates ).

- General amide/ester properties (e.g., solubility, TPSA ). Further experimental data (e.g., NMR, MS) and application-specific studies are required to validate these comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.